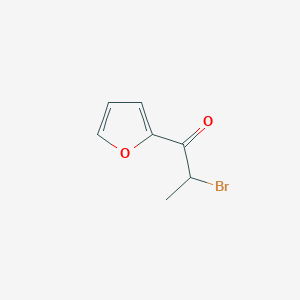

2-Bromo-1-(furan-2-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-1-(furan-2-yl)propan-1-one” is a chemical compound with the CAS Number: 4208-46-2. It has a molecular weight of 203.04 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of (S)-1-(furan-2-yl)propan-1-ol was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 .Aplicaciones Científicas De Investigación

Synthesis of Furans and Cyclopentenones

2-Bromo-1-(furan-2-yl)propan-1-one serves as an intermediate in the synthesis of various furans and cyclopentenones, showcasing its utility in organic synthesis. For example, 2,3-dibromo-1-(phenylsulfonyl)-1-propene is employed as a versatile reagent for generating furan derivatives and cyclopentenones, illustrating the chemical's role in constructing complex molecular frameworks (Watterson et al., 2003).

Crystal Structure Analysis

The compound is also involved in the study of molecular geometries and crystal packing interactions. The crystal and molecular structure of related furan derivatives have been investigated, providing insights into their solid-state geometries, hydrogen bonding, and π-π interactions (Rodi et al., 2013).

Molecular Geometry and Configuration Studies

Research on furan-containing gem-bromonitroethenes, including similar bromo-furan compounds, helps in understanding their molecular configurations and the stability of different isomers in solution. These studies contribute to the knowledge of molecular dynamics and reactivity patterns (Vereshchagina et al., 2015).

Development of Organic Synthesis Methodologies

This compound is pivotal in developing new synthetic methodologies, such as the one-pot pathway for accessing benzofuran derivatives through domino intermolecular Sonogashira coupling and intramolecular cyclization processes. This highlights the compound's role in facilitating complex organic transformations and constructing heterocyclic systems (Kishore & Satyanarayana, 2022).

Antimicrobial Studies

In the realm of antimicrobial research, derivatives of this compound, such as 2-Bromo-5-(2-bromo-2-nitrovinyl)furan, have demonstrated significant activity against a range of microorganisms. This research sheds light on the potential therapeutic applications of furan derivatives in combating microbial infections (Allas et al., 2016).

Mecanismo De Acción

Target of Action

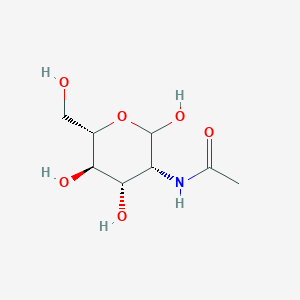

It’s known that its derivative, (s)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Mode of Action

The resulting rearrangement of the electrons expels the bromine as a bromide ion .

Biochemical Pathways

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is involved in the synthesis of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, was synthesized using the lactobacillus paracasei bd101 biocatalyst, with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that the compound may have good bioavailability.

Result of Action

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is used in the production of various pharmaceuticals, indicating that it may have significant biological effects .

Action Environment

The synthesis of its derivative, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from a grain-based fermented beverage, suggesting that the compound may be stable in various environments .

Propiedades

IUPAC Name |

2-bromo-1-(furan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZJJJKGSBIXNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536651 |

Source

|

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-46-2 |

Source

|

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)